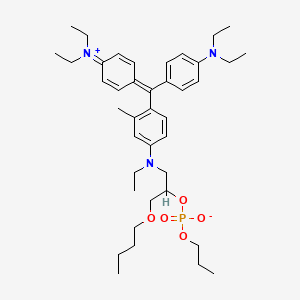

(4-((3-Butoxy-2-((hydroxypropoxyphosphinyl)oxy)propyl)ethylamino)-o-tolyl)bis(4-(diethylammonio)phenyl)methylium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[4-[[3-Butoxy-2-[(hydroxypropoxyphosphinyl)oxy]propyl]ethylamino]-o-tolyl]bis[4-(diethylammonio)phenyl]methylium is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[3-Butoxy-2-[(hydroxypropoxyphosphinyl)oxy]propyl]ethylamino]-o-tolyl]bis[4-(diethylammonio)phenyl]methylium involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common methods include:

Nucleophilic substitution reactions: These reactions are used to introduce the butoxy and hydroxypropoxyphosphinyl groups.

Amidation reactions: These reactions help in attaching the ethylamino and diethylammonio groups.

Oxidation and reduction reactions: These reactions are employed to achieve the desired oxidation states of the functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[4-[[3-Butoxy-2-[(hydroxypropoxyphosphinyl)oxy]propyl]ethylamino]-o-tolyl]bis[4-(diethylammonio)phenyl]methylium undergoes various chemical reactions, including:

Oxidation: This reaction can modify the oxidation state of the phosphinyl group.

Reduction: This reaction can reduce the oxidation state of certain functional groups.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles and electrophiles: Such as halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new synthetic methodologies.

Biology

In biology, the compound’s functional groups can interact with biological molecules, making it useful for studying biochemical pathways and mechanisms. It may also serve as a probe or marker in biological assays.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Its ability to interact with specific molecular targets could lead to the development of new drugs or treatments for various diseases.

Industry

In industry, the compound’s unique properties make it suitable for use in manufacturing processes, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of [4-[[3-Butoxy-2-[(hydroxypropoxyphosphinyl)oxy]propyl]ethylamino]-o-tolyl]bis[4-(diethylammonio)phenyl]methylium involves its interaction with specific molecular targets. The compound’s functional groups can form covalent or non-covalent bonds with target molecules, leading to changes in their structure or function. This interaction can activate or inhibit biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

- [4-[[3-Butoxy-2-[(hydroxypropoxyphosphinyl)oxy]propyl]ethylamino]-2-methylphenyl]bis[4-(diethylamino)phenyl]methylium

- [4-[[3-Butoxy-2-[(hydroxypropoxyphosphinyl)oxy]propyl]ethylamino]-o-tolyl]bis[4-(diethylamino)phenyl]methylium

Uniqueness

The uniqueness of [4-[[3-Butoxy-2-[(hydroxypropoxyphosphinyl)oxy]propyl]ethylamino]-o-tolyl]bis[4-(diethylammonio)phenyl]methylium lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of this complex cationic compound?

- Methodological Answer : A multi-step synthesis approach is typically employed, involving:

Sequential functionalization of the propyl backbone with butoxy and phosphinyloxy groups under anhydrous conditions.

Coupling the modified backbone to the o-tolyl and bis(diethylammonio)phenyl moieties via nucleophilic substitution or amidation, monitored by TLC or HPLC .

Purification using preparative HPLC or membrane-based separation technologies to isolate the cationic product from unreacted intermediates .

- Key Considerations : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio for phosphinyloxy group incorporation) and temperature control (±2°C) to minimize side-product formation.

Q. How can researchers structurally characterize this compound to confirm its cationic and stereochemical properties?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : 31P NMR to confirm phosphinyloxy group integrity; 1H/13C NMR for diethylammonio and methylium group assignments.

- X-ray Crystallography : To resolve stereochemical ambiguities in the propyl backbone and verify cationic charge distribution .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected m/z: ~850–900 Da) and isotopic patterns .

Advanced Research Questions

Q. What computational strategies are effective for modeling the compound’s interaction with anionic biomolecules or materials?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to model electrostatic interactions between the methylium center and sulfonate groups in biomolecules.

- COMSOL Multiphysics : Simulate diffusion kinetics in membrane separation systems, incorporating parameters like charge density (0.5–1.2 e/nm2) and pH-dependent stability .

Q. How can researchers address stability challenges during long-term storage or under physiological conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Formulation Strategies : Lyophilize the compound with cryoprotectants (e.g., trehalose) or encapsulate in pH-responsive polymers to shield the cationic core from hydrolysis .

Q. What experimental designs are suitable for analyzing conflicting data on the compound’s redox behavior?

- Methodological Answer :

- Cyclic Voltammetry : Perform under inert atmosphere (N2) to assess reversible oxidation of the methylium center (E1/2 ≈ +0.8 V vs. Ag/AgCl).

- EPR Spectroscopy : Detect transient radical intermediates during redox cycling, correlating with theoretical DFT calculations .

- Resolution of Contradictions : Discrepancies in redox potentials may stem from solvent polarity effects or counterion interactions (e.g., chloride vs. tetrafluoroborate) .

Properties

CAS No. |

94094-63-0 |

|---|---|

Molecular Formula |

C40H60N3O5P |

Molecular Weight |

693.9 g/mol |

IUPAC Name |

[1-butoxy-3-[4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-N-ethyl-3-methylanilino]propan-2-yl] propyl phosphate |

InChI |

InChI=1S/C40H60N3O5P/c1-9-16-28-46-31-38(48-49(44,45)47-27-10-2)30-43(15-7)37-25-26-39(32(8)29-37)40(33-17-21-35(22-18-33)41(11-3)12-4)34-19-23-36(24-20-34)42(13-5)14-6/h17-26,29,38H,9-16,27-28,30-31H2,1-8H3 |

InChI Key |

NMSBXCLAZMOYSG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC(CN(CC)C1=CC(=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC)C)OP(=O)([O-])OCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.